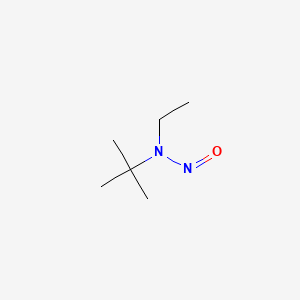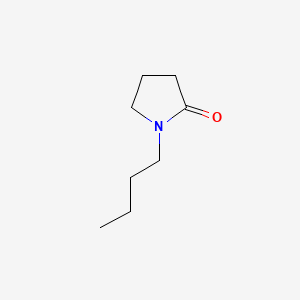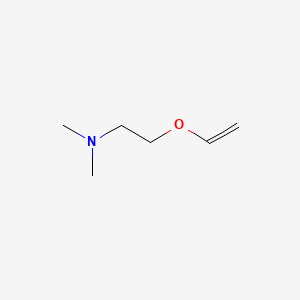
(2-Nitrobenzyliden)malononitril
Übersicht
Beschreibung
(2-Nitrobenzylidene)malononitrile is an organic compound with the molecular formula C10H5N3O2. It is a derivative of benzylidene malononitrile, characterized by the presence of a nitro group at the ortho position of the benzylidene ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, specialty chemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
(2-Nitrobenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
Target of Action
It’s known that this compound is used in various applications including pharmaceutical industries, biotech, specialty chemicals, perfumery, and for fluorescence-based assays .
Mode of Action
The mode of action of (2-Nitrobenzylidene)malononitrile involves a reaction known as the Knoevenagel condensation . This reaction occurs between benzaldehyde and malononitrile, leading to the formation of benzylidenemalononitrile . The reaction mechanism involves the formation of an enol intermediate, which then reacts with the aldehyde to form an aldol. This aldol undergoes subsequent base-induced elimination .
Biochemische Analyse
Biochemical Properties
(2-Nitrobenzylidene)malononitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Knoevenagel condensation reaction, where it interacts with aldehydes and ketones in the presence of a base catalyst . This interaction leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Cellular Effects
(2-Nitrobenzylidene)malononitrile has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance oxygen consumption and restore nucleoprotein levels in the central nervous system . Additionally, it has been observed to stimulate the regeneration of nervous tissue, although results may vary depending on the dosage and experimental conditions .
Molecular Mechanism
The molecular mechanism of (2-Nitrobenzylidene)malononitrile involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the Knoevenagel condensation reaction, (2-Nitrobenzylidene)malononitrile acts as a substrate that undergoes deprotonation and subsequent nucleophilic attack on the carbonyl group of aldehydes or ketones . This reaction mechanism is essential for the formation of new organic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Nitrobenzylidene)malononitrile can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Nitrobenzylidene)malononitrile is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained sublethal concentrations of cyanide, which may adversely affect brain function .
Dosage Effects in Animal Models
The effects of (2-Nitrobenzylidene)malononitrile vary with different dosages in animal models. At low doses, it has been observed to enhance oxygen consumption and stimulate nervous tissue regeneration . At high doses, it can cause toxic or adverse effects, including degenerative changes in nerve cells and mitochondrial enlargement . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
(2-Nitrobenzylidene)malononitrile is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes metabolic transformations that lead to the formation of different metabolites. For example, it can be hydrolyzed to produce malononitrile, which is further metabolized in biological systems . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (2-Nitrobenzylidene)malononitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it can accumulate in specific tissues, affecting its localization and activity . Understanding its transport and distribution is crucial for determining its therapeutic potential and toxicity.
Subcellular Localization
(2-Nitrobenzylidene)malononitrile exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the central nervous system, where it influences nucleoprotein levels and oxygen consumption . This subcellular localization is essential for its role in cellular processes and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Nitrobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with active methylene compounds such as malononitrile. The reaction is usually catalyzed by bases like piperidine or pyridine and can be carried out in various solvents, including ethanol and water .
Industrial Production Methods: In industrial settings, the synthesis of (2-Nitrobenzylidene)malononitrile often employs solid catalysts such as hydrotalcites. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. For instance, Ti-Al-Mg hydrotalcite has been found to be highly effective in catalyzing the Knoevenagel condensation of benzaldehyde with malononitrile .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Nitrobenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzylidene derivatives.
Reduction: Formation of aminobenzylidene derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzylidene malononitrile: Lacks the nitro group, making it less reactive towards nucleophiles.
(4-Nitrobenzylidene)malononitrile: Has the nitro group at the para position, which affects its reactivity and properties.
(3-Nitrobenzylidene)malononitrile: Has the nitro group at the meta position, leading to different chemical behavior.
Uniqueness: This positional isomerism allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[(2-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-8(7-12)5-9-3-1-2-4-10(9)13(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGESGQINLPXOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182510 | |
| Record name | Malononitrile, (o-nitrobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-30-4 | |
| Record name | (2-Nitrobenzylidene)malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzalmalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (o-nitrobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrobenzalmalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWF836MFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)








